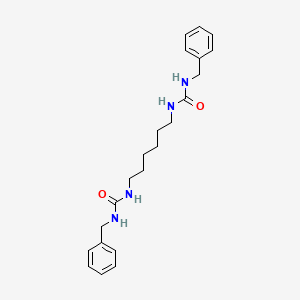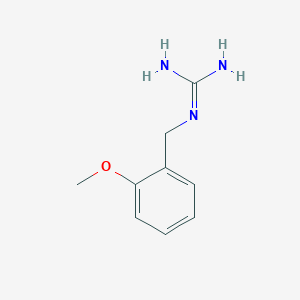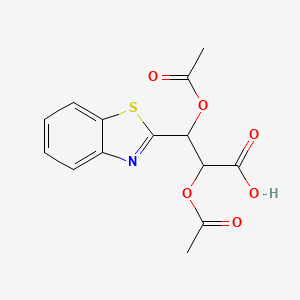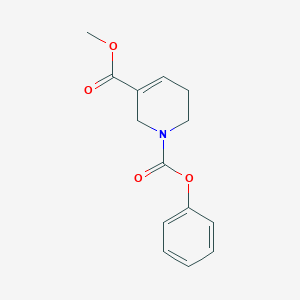
4,5-diaminonaphthalene-1-sulfonic Acid
Descripción general
Descripción
4,5-Diaminonaphthalene-1-sulfonic acid is an aromatic amine derivative with the molecular formula C10H10N2O3S. It is a naphthalene-based compound featuring two amino groups at the 4 and 5 positions and a sulfonic acid group at the 1 position. This compound is primarily used as an intermediate in the synthesis of dyes and other organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-diaminonaphthalene-1-sulfonic acid typically involves the following steps :
Sulfonation: 1-Nitronaphthalene is sulfonated with oleum at 20°C to introduce the sulfonic acid group.
Nitration: The sulfonated mass is then nitrated at 35°C.
Reduction: The nitrated product is reduced using iron powder under slightly acidic conditions.
Isolation: After the removal of iron residues, the product is isolated by acidifying and salting out, yielding this compound in approximately 40% yield.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Diaminonaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and acidic conditions are typically used for reduction.
Substitution: Sulfonamide formation often involves reagents like chlorosulfonic acid and amines.
Major Products
Oxidation: Nitro derivatives of naphthalene.
Reduction: Corresponding amines.
Substitution: Sulfonamide derivatives.
Aplicaciones Científicas De Investigación
4,5-Diaminonaphthalene-1-sulfonic acid has several scientific research applications :
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme-catalyzed reactions involving aromatic amines.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,5-diaminonaphthalene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and participate in nucleophilic substitution reactions, while the sulfonic acid group can enhance solubility and reactivity. These properties make it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Diaminonaphthalene-1-sulfonic acid: Similar structure but with amino groups at the 5 and 6 positions.
4-Aminonaphthalene-1-sulfonic acid: Contains only one amino group at the 4 position.
Uniqueness
4,5-Diaminonaphthalene-1-sulfonic acid is unique due to the presence of two amino groups at adjacent positions, which can influence its reactivity and the types of derivatives that can be synthesized from it. This makes it particularly valuable in the synthesis of complex organic molecules and dyes.
Propiedades
IUPAC Name |
4,5-diaminonaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c11-7-3-1-2-6-9(16(13,14)15)5-4-8(12)10(6)7/h1-5H,11-12H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIDDWUQCDKOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)N)N)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365464 | |
| Record name | 4,5-diaminonaphthalene-1-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6362-18-1 | |
| Record name | 4,5-diaminonaphthalene-1-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{[(Methylthio)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1621135.png)


![1-[4-(Benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1621140.png)

![2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1621142.png)


![Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate](/img/structure/B1621145.png)


![9-Boc-6-oxa-9-azaspiro[4.5]decane](/img/structure/B1621150.png)
